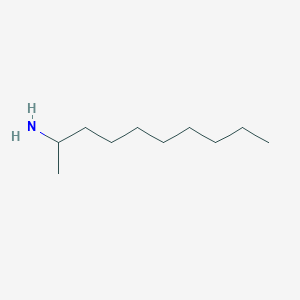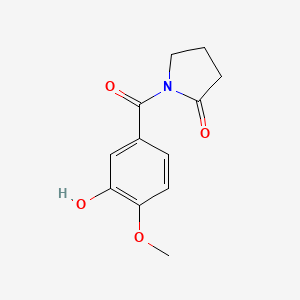
1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone
Übersicht
Beschreibung
1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a 3-hydroxy-4-methoxybenzoyl group attached to a pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidinone under specific conditions. One common method includes the esterification of 3-hydroxy-4-methoxybenzoic acid followed by a cyclization reaction to form the pyrrolidinone ring. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may involve the use of nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde or 3-hydroxy-4-methoxybenzoic acid.
Reduction: Formation of 3-hydroxy-4-methoxybenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: Shares the same benzoyl moiety but lacks the pyrrolidinone ring.
3-Hydroxy-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the pyrrolidinone ring.
3-Hydroxy-4-methoxybenzyl alcohol: Contains a benzyl alcohol group instead of the pyrrolidinone ring.
Uniqueness
1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone is unique due to the presence of both the benzoyl and pyrrolidinone moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78282-45-8 |
|---|---|
Molekularformel |
C12H13NO4 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
1-(3-hydroxy-4-methoxybenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO4/c1-17-10-5-4-8(7-9(10)14)12(16)13-6-2-3-11(13)15/h4-5,7,14H,2-3,6H2,1H3 |
InChI-Schlüssel |
XPLNSJFVMBLFNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
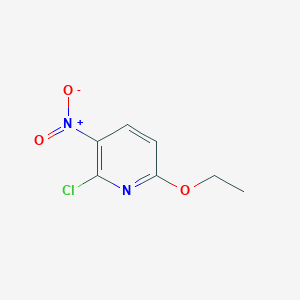
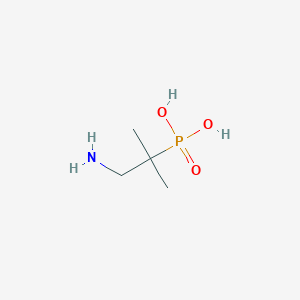
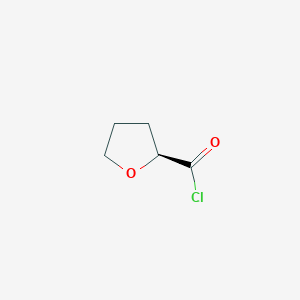
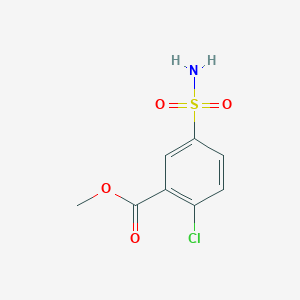
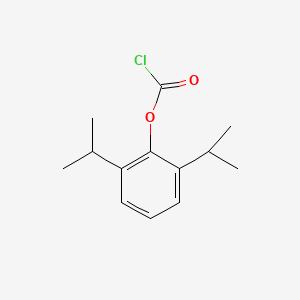
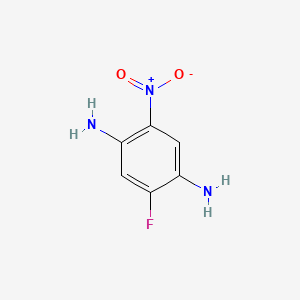
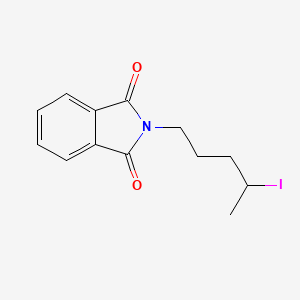
![3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B8781755.png)
![7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8781759.png)
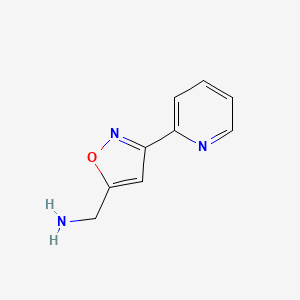
![DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE](/img/structure/B8781776.png)
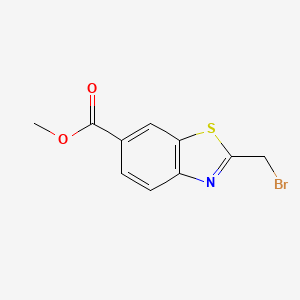
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B8781781.png)
